4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

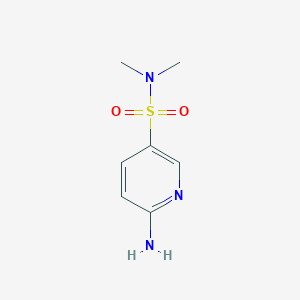

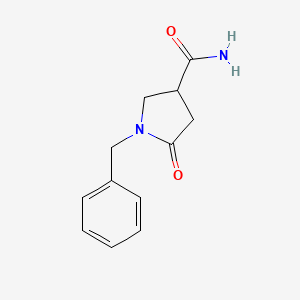

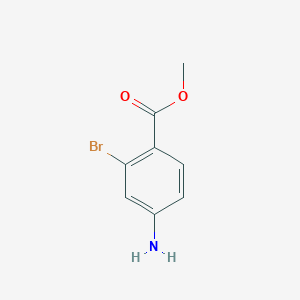

“4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-” is a chemical compound with the molecular formula C15H10O4 . It is also known by other names such as Biochanin B, Formononetin, Formononetol, Isoflavone, 7-hydroxy-4’-methoxy-, 7-Hydroxy-4’-methoxyisoflavone, 7-Hydroxy-3- (4-methoxyphenyl)-4H-chromen-4-one, and 7-hydroxy-3- (4-methoxyphenyl)-4-benzopyrone .

Molecular Structure Analysis

The molecular weight of “4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-” is 268.2641 . The IUPAC Standard InChI is InChI=1S/C16H12O4/c1-19-12-5-2-10 (3-6-12)14-9-20-15-8-11 (17)4-7-13 (15)16 (14)18/h2-9,17H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-” include a molecular weight of 284.26 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 3 and a Topological Polar Surface Area of 65 Ų .Wissenschaftliche Forschungsanwendungen

Antiestrogenic Properties : A study explored the structure-activity relationship of 2,3-diaryl-1-benzopyran analogues, including 4H-1-benzopyran-4-one derivatives, for their affinity to estrogen receptors and antiestrogenic activities. It was found that some benzopyrans emerged as potent antiestrogens, more effective than certain known compounds like tamoxifen (Saeed et al., 1990).

HIV-1 Protease Inhibition : Research has identified certain nonpeptide compounds, including derivatives of 4-hydroxy-1-benzopyran-2-one, as low micromolar inhibitors of HIV-1 protease. These compounds were found to be competitive inhibitors, providing a basis for developing effective HIV-1 protease inhibitors (Tummino et al., 1994).

Acid/Base Properties : A quantum mechanical study in gas-phase and solution examined the protonated and deprotonated forms of 4H-1-benzopyran-4-one and its hydroxylated derivatives, contributing to the understanding of their acid/base properties (Alemán, 2000).

Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of 4H-1-benzopyran-4-one derivatives, examining their molecular structures and potential applications in different fields, such as medicinal chemistry and material science. For instance, research on 5-Hydroxy-3,4′,6,7-tetramethoxyflavone, a derivative of 4H-1-benzopyran-4-one, contributes to the understanding of flavonoid structures (Geng et al., 2011).

Catalytic Efficiency : A study focused on the catalytic efficiency of TiO2 nanoparticles supported by carbon nanotubes for the preparation of heterocyclic compounds including derivatives of 4H-1-benzopyran-2-one. The research highlights the potential for environmentally benign synthesis methods in pharmaceutical chemistry (Abdolmohammadi, 2018).

Fluorescent Probes : Flavonols, including 3-hydroxyl-2-phenyl-1-benzopyran-4-one derivatives, have been studied for their potential as small-molecule fluorescent probes. These compounds' unique environmental-sensitive dual emissions make them suitable for diverse sensing applications (Qin et al., 2021).

Eigenschaften

IUPAC Name |

7-hydroxy-3-phenoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-13(8-10)18-9-14(15(12)17)19-11-4-2-1-3-5-11/h1-9,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYBXCFFANHJGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236681 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

CAS RN |

87891-60-9 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087891609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,4,4-Tetrafluorotricyclo[4.2.1.0(2,5)]non-7-ene](/img/structure/B1336050.png)

![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1336058.png)

![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)